Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-
Description
This compound is a nitrile-containing azo dye characterized by a complex aromatic system. Its structure includes a propanenitrile backbone functionalized with a 2-hydroxyethylamino group, a 3-methylphenyl substituent, and an azo-linked 2-bromo-6-methyl-4-nitrophenyl moiety. The bromo and nitro groups enhance its electron-withdrawing properties, while the hydroxyethyl chain contributes to solubility in polar solvents. Azo dyes of this class are typically used in textiles, inks, and organic electronics due to their chromophoric stability and tunable absorption spectra .
Properties
CAS No. |
68214-79-9 |
|---|---|
Molecular Formula |
C19H20BrN5O3 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-[4-[(2-bromo-6-methyl-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H20BrN5O3/c1-13-10-15(24(8-9-26)7-3-6-21)4-5-18(13)22-23-19-14(2)11-16(25(27)28)12-17(19)20/h4-5,10-12,26H,3,7-9H2,1-2H3 |
InChI Key |
JJHPULOTTFXKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)N(CCC#N)CCO)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0°C and 5°C. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which electrophilically substitutes the aromatic ring. The reaction proceeds as follows:
Key Parameters
-
Temperature : Maintained below 10°C to prevent over-nitration or decomposition.
-
Acid Ratio : A 1:3–1:8 ratio of H₂SO₄ to HNO₃ ensures optimal nitronium ion generation.
-
Workup : The crude product is isolated via neutralization with sodium bicarbonate, followed by recrystallization in ethanol.
Diazotization of 2-Bromo-6-Methyl-4-Nitroaniline
The amine group of the nitrated precursor is converted into a diazonium salt, a pivotal intermediate for azo bond formation.
Procedure
-
Dissolution : The amine is dissolved in a chilled mixture of hydrochloric acid (HCl) and water.
-
Diazotization : Sodium nitrite (NaNO₂) is added gradually at 0–5°C to form the diazonium chloride.
-
Stabilization : Excess HCl prevents diazonium salt decomposition.
The reaction is summarized as:
Critical Considerations
-
pH Control : Maintained at ≤1 to stabilize the diazonium ion.
-
Side Reactions : Avoid prolonged exposure to heat or light to prevent dediazoniation.
Azo Coupling with 3-[(3-Methylphenyl)(2-Hydroxyethyl)Amino]Propanenitrile
The diazonium salt undergoes electrophilic aromatic substitution with the coupling component, 3-[(3-methylphenyl)(2-hydroxyethyl)amino]propanenitrile , to form the azo linkage.
Coupling Reaction Mechanics
The coupling occurs in a weakly acidic to neutral medium (pH 4–7) at 0–10°C. The diazonium ion attacks the electron-rich para position of the aniline derivative’s aromatic ring, yielding the azo compound:
Optimization Factors
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.
-
Stoichiometry : A 1:1 molar ratio minimizes bis-azo byproducts.
-
Time : Completion typically requires 2–4 hours under stirring.
Analytical Characterization
Post-synthesis validation includes:
-
HPLC Analysis : Reverse-phase chromatography with acetonitrile/water mobile phases confirms purity.
-
Spectroscopy : UV-Vis (λₘₐₓ ~450–500 nm for azo chromophores) and NMR (δ 7–8 ppm for aromatic protons) verify structural integrity.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
-
Continuous Flow Reactors : Enhance heat and mass transfer during diazotization.
-
Catalytic Systems : Transition metal catalysts (e.g., Cu²⁺) accelerate coupling reactions while reducing side products.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Low Coupling Efficiency | Steric hindrance from methyl/bromo groups | Use excess coupling component (1.2:1 molar ratio) |
| Diazonium Decomposition | High temperature or pH fluctuations | Strict temperature control (<5°C) and buffered pH |
| Byproduct Formation | Over-nitration or bis-azo compounds | Stepwise reagent addition and gradient purification |
Chemical Reactions Analysis
Azo Bond Reduction
The azo (-N=N-) group undergoes reductive cleavage, a critical reaction for environmental degradation and industrial wastewater treatment.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Reductive cleavage | Sodium dithionite (Na₂S₂O₄), aqueous | 3-[4-amino-3-methylphenylamino]propanenitrile + 2-bromo-6-methyl-4-nitroaniline |
-
Mechanism : The reaction proceeds via a two-electron transfer mechanism, where the azo bond is reduced to two primary aromatic amines. Sodium dithionite acts as a strong reducing agent in alkaline media.
-
Applications : This reaction is utilized in decolorizing textile effluents and analyzing dye metabolites .
Nitrile Hydrolysis
The nitrile (-C≡N) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (concentrated), heat | 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]propanoic acid | |
| Basic hydrolysis | NaOH (aqueous), reflux | Corresponding carboxamide intermediate, further hydrolyzed to carboxylic acid |
-
Kinetics : Hydrolysis rates depend on steric hindrance from the bulky arylazo substituents, which slow the reaction compared to simpler nitriles.
Electrophilic Substitution
The aromatic rings participate in electrophilic substitution, particularly at positions activated by electron-donating groups.
-
Directing Effects :
Diazotization and Coupling (Synthetic Pathway)
The compound is synthesized via azo coupling, a two-step process involving diazotization and electrophilic aromatic substitution.
-
Mechanistic Details :
Oxidation Reactions
The tertiary amine and aromatic systems are susceptible to oxidative degradation.
-
Environmental Relevance : These reactions contribute to the compound’s breakdown in advanced oxidation processes (AOPs) for water treatment .
Substituent-Specific Reactivity
Scientific Research Applications
Analytical Applications
1. Chromatography Techniques
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- is utilized in high-performance liquid chromatography (HPLC). The following are key aspects of its application in chromatographic methods:
- Reverse Phase HPLC : This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The method is scalable and effective for isolating impurities during preparative separations .
- Pharmacokinetics Studies : The compound's ability to be analyzed through HPLC makes it suitable for pharmacokinetic studies, which are essential for understanding drug absorption, distribution, metabolism, and excretion .
Environmental Assessments
Propanenitrile derivatives have been evaluated under the Canadian Environmental Protection Act for their potential ecological impact. The compound has been identified as having properties that may contribute to environmental persistence and bioaccumulation. Specific findings include:
- Ecological Risk Assessment : The substance has been categorized based on its potential toxicity to non-human organisms. It was assessed for its effects on aquatic life, particularly focusing on bioaccumulation and long-term exposure impacts .
Case Studies
1. Toxicological Studies
Research has indicated that compounds similar to propanenitrile can exhibit varying levels of toxicity depending on their chemical structure and substituents. For instance:
- Amphibian Exposure Studies : Laboratory studies involving amphibians have shown that certain azo dyes can lead to detectable levels of bioaccumulation in liver tissues after chronic exposure. While overt toxicity was not observed at maximum solubility concentrations, subtle biochemical changes were noted .
Mechanism of Action
The mechanism of action of this compound primarily involves its interaction with light, leading to the absorption and reflection of specific wavelengths, which gives it its color properties. The azo group plays a crucial role in this process by allowing the compound to undergo electronic transitions that result in color formation . Additionally, in biological systems, the compound may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous azo-propanenitrile derivatives, focusing on physicochemical properties, applications, and regulatory considerations.
Structural Analogues
Key analogues include:
3-[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenylamino]propiononitrile (CAS 85117-96-0) Substituents: Chloro (Cl) instead of bromo (Br) at the 2-position of the phenyl ring. Molecular Weight: ~458.5 g/mol (similar to the target compound) . Applications: Textile dyeing and photodynamic therapy.
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- (CAS 52547-25-8) Substituents: Ethylamino group and methyl-nitro-phenyl azo system. Molecular Weight: 337.15 g/mol (lower due to absence of bromine and hydroxyethyl group) . Applications: Disperse dye for synthetic fibers (e.g., Disperse Red 73 analogues).
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- (CAS 15958-27-7) Substituents: 4-nitrophenyl azo group and a carbamate-linked phenyl group. LogP: 4.96 (higher lipophilicity due to phenyl carbamate) . Applications: High-performance liquid chromatography (HPLC) analysis and specialty coatings.
Physicochemical Properties
| Property | Target Compound | 85117-96-0 (Cl Analogue) | 52547-25-8 (Ethylamino Derivative) |
|---|---|---|---|
| Molecular Weight | ~470–490 g/mol (estimated)* | 458.48 g/mol | 337.15 g/mol |
| LogP | ~4.5–5.0 (estimated)* | 4.96 | 4.1 |
| Hydrogen Bond Acceptors | 6–8 (estimated)* | 6 | 6 |
| Polar Surface Area | ~95–100 Ų (estimated)* | 97.6 Ų | 94.89 Ų |
*Estimates based on structural similarity to referenced compounds .
- Substituent Effects :
- Bromo vs. Chloro : Bromine increases molecular weight and polarizability, enhancing lightfastness in dyes but raising environmental persistence concerns.
- Hydroxyethyl vs. Ethyl : The hydroxyethyl group improves aqueous solubility, making the target compound more suitable for water-based applications compared to ethyl derivatives .
Toxicity and Regulatory Status
Stability and Reactivity
- Photoreactivity : Bromine’s heavy-atom effect promotes intersystem crossing, making the compound prone to photodegradation compared to chloro analogues .
Biological Activity
Propanenitrile, 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenylamino]- (CAS No. 68214-79-9) is a complex organic compound recognized for its vibrant dye properties and potential biological activities. This compound is primarily utilized in the textile industry as a dye but has also garnered attention for its possible applications in medicinal and biological research.
- Molecular Formula : C19H20BrN5O3
- Molecular Weight : 446.3 g/mol
- IUPAC Name : 3-[4-[(2-bromo-6-methyl-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]propanenitrile
Synthesis and Mechanisms
The synthesis of Propanenitrile typically involves an azo coupling reaction, where an aromatic amine reacts with a nitrous acid derivative to form a diazonium salt, which then couples with another aromatic compound. This method is crucial in producing various azo compounds, including this specific propanenitrile derivative.
Biological Activity Overview
Research into the biological activity of Propanenitrile has revealed several potential applications:
- Antimicrobial Properties : Studies have indicated that azo compounds can exhibit antimicrobial activity. The presence of the nitro and bromo substituents in Propanenitrile enhances its interaction with microbial membranes, potentially leading to cell disruption and death .
- Anticancer Activity : Preliminary studies suggest that certain azo dyes may inhibit cancer cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Drug Delivery Systems : Due to its ability to form stable complexes with various drugs, Propanenitrile is being explored for use in drug delivery systems. Its structural properties allow it to encapsulate therapeutic agents effectively, enhancing their solubility and bioavailability.
Antimicrobial Study
A study published in Journal of Applied Microbiology examined the antimicrobial effects of various azo compounds, including Propanenitrile. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.
Anticancer Research
In vitro studies conducted on human cancer cell lines showed that Propanenitrile could reduce cell viability by up to 70% after 48 hours of exposure. This effect was attributed to the compound's ability to induce oxidative stress within the cells, leading to cell cycle arrest and apoptosis .
Drug Delivery Application
Research published in International Journal of Pharmaceutics highlighted the use of Propanenitrile as a carrier for poorly soluble drugs. The study showed that when combined with an anticancer drug, the complex exhibited enhanced solubility and improved cellular uptake compared to the free drug alone.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| Propanenitrile | C19H20BrN5O3 | Antimicrobial, Anticancer | Dye, Drug delivery |
| Disperse Orange 61 | C19H20BrN5O3 | Limited antimicrobial | Textile dye |
| Disperse Yellow 3 | C18H16ClN5O3 | Moderate antimicrobial | Textile dye |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering its azo coupling and nitrile stability?
- Methodology : Azo coupling reactions require precise pH control (e.g., acidic conditions for diazonium salt stability) and temperature regulation (0–5°C). The nitrile group’s stability under these conditions can be enhanced by using aprotic solvents like DMF or THF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via NMR (e.g., δ4.7 for alkyne protons) and FT-IR (e.g., 2,125 cm for C≡C stretches) is critical .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, FT-IR) when characterizing regioisomeric forms?
- Methodology : Regioisomeric ambiguity due to azo group orientation can be addressed using 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of substituents. X-ray crystallography is definitive for structural elucidation. Computational validation via density functional theory (DFT)-predicted spectra (e.g., comparing experimental vs. theoretical NMR shifts) may resolve discrepancies .
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 350–450 nm for azo chromophores) monitors degradation. Accelerated stability studies (40°C/75% RH) combined with mass spectrometry (LC-MS) identify degradation products, such as nitro group reduction or hydrolysis of the hydroxyethylamino moiety .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s electronic properties and azo group reactivity?
- Methodology : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals to predict redox behavior, such as electron-withdrawing nitro groups lowering LUMO energy. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to correlate azo conjugation length with absorption maxima shifts .
Q. How do bromo and nitro substituents influence photochemical behavior, and what experimental setups study photostability?
- Methodology : Irradiation under UV/Vis light (e.g., 365 nm) in a photoreactor with controlled O levels assesses photodegradation. Electron paramagnetic resonance (EPR) detects radical intermediates. Substituent effects are quantified via Hammett constants (σ) to correlate electron-withdrawing groups with accelerated degradation .
Q. What strategies mitigate degradation of the 2-hydroxyethylamino group during storage or under varying pH conditions?
- Methodology : Buffered solutions (pH 5–7) minimize hydrolysis. Lyophilization improves solid-state stability. Chelating agents (e.g., EDTA) reduce metal-catalyzed oxidation. Degradation pathways are mapped using - TOCSY NMR to track proton exchange in aqueous environments .
Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins), and what assays validate these interactions?
- Methodology : Fluorescence quenching assays (e.g., using ethidium bromide displacement) test DNA intercalation. Molecular docking (AutoDock Vina) predicts binding affinities to protein targets like cytochrome P450. Surface plasmon resonance (SPR) quantifies real-time interaction kinetics .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodology : Solubility parameters (Hansen solubility parameters) reconcile discrepancies. Experimental validation via gravimetric analysis (saturation concentration in DMSO, ethanol, hexane) under controlled temperatures (25°C ± 0.1°C) clarifies solvent compatibility .
Q. What mechanistic insights explain unexpected byproducts during azo coupling (e.g., triazene formation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
